3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate
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Overview
Description
The compound “3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule that likely contains a chromene structure (a heterocyclic compound), a methoxyphenoxy group (an ether derivative of phenol), and a cinnamate group (an ester of cinnamic acid) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the chromene structure, possibly through a Perkin or Knoevenagel condensation, followed by the attachment of the methoxyphenoxy and cinnamate groups .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of the chromene, methoxyphenoxy, and cinnamate groups. Detailed structural analysis would require advanced techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the chromene structure might undergo electrophilic aromatic substitution, while the cinnamate group might participate in ester hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and intermolecular forces, and its reactivity would depend on the presence of reactive functional groups .Scientific Research Applications
Natural Compounds Isolation and Identification :
- In phytochemical studies, compounds structurally related to 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate have been isolated from natural sources. For instance, a range of phenols and lignans, including similar cinnamate derivatives, were isolated from Chenopodium album, indicating the compound's relevance in natural product chemistry and potential bioactivity (Cutillo, DellaGreca, Gionti, Previtera, & Zarrelli, 2006).
Chemical Structure and Synthesis :
- The structural analysis of related compounds, such as ethyl p‐Methoxycinnamate isolated from Kaempferia galanga L., helps in understanding the molecular configuration and planarity, which is crucial for synthetic applications (Luger, Weber, Dung, & Tuyet, 1996).
Antioxidant Activity :
- Compounds with a similar structure have shown significant antioxidant activity. For instance, a new homoisoflavone from Portulaca oleracea L. exhibited notable scavenging activity in radical quenching assays, suggesting potential applications in oxidative stress-related conditions (Yang, Ying, Liu, Ying, & Yang, 2018).
Synthesis of Spirocyclic and Other Complex Compounds :
- In organic chemistry, the oxidative treatment of related cinnamates has been used to form spirocyclic compounds, demonstrating the versatility of these compounds in synthesizing complex molecular structures (Schubert, Wehming, Kehl, Nieger, Schnakenburg, Fröhlich, Schollmeyer, & Waldvogel, 2016).
Application in Organic Synthesis Methodologies :
- Similar compounds have been utilized in unique processes in organic synthesis, like the phenolic oxidation to produce chromenes, highlighting their role in developing novel synthetic routes (Pelter, Hussain, Smith, & Ward, 1997).
Role in Catalysis :
- The catalytic properties of related compounds have been explored, such as in the hydroarylation of cinnamic acids under specific conditions, indicating their potential as catalysts in chemical reactions (Jagdale & Sudalai, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-28-18-8-5-9-19(14-18)30-23-16-29-22-15-20(11-12-21(22)25(23)27)31-24(26)13-10-17-6-3-2-4-7-17/h2-16H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXOGISFNMMME-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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